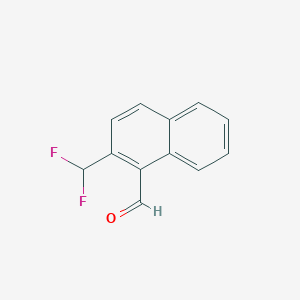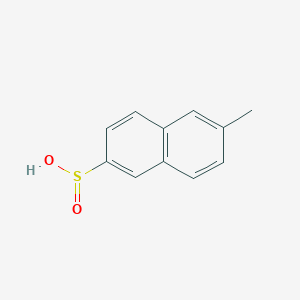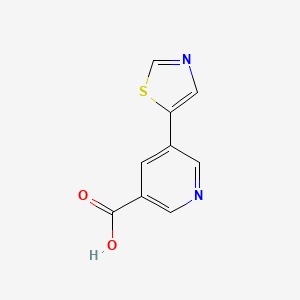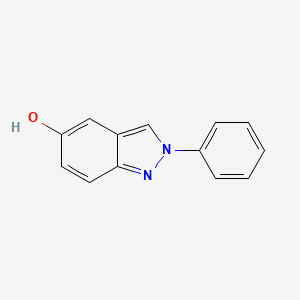
Triethylsilyl prop-2-en-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylsilyl allylcarbamate is an organosilicon compound that has garnered attention in various fields of chemistry and industry. This compound is characterized by the presence of a triethylsilyl group attached to an allylcarbamate moiety. The unique structural features of triethylsilyl allylcarbamate make it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethylsilyl allylcarbamate can be synthesized through several methods. One common approach involves the reaction of allyl isocyanate with triethylsilyl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding triethylsilyl allylcarbamate as the primary product.
Industrial Production Methods: In an industrial setting, the production of triethylsilyl allylcarbamate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Triethylsilyl allylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and silanols.
Reduction: Reduction reactions can yield allylamines and silanes.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products: The major products formed from these reactions include allylamines, silanols, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Triethylsilyl allylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis, facilitating the selective modification of complex molecules.
Biology: The compound can be employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Triethylsilyl allylcarbamate derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of triethylsilyl allylcarbamate involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The triethylsilyl group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the desired transformation. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl allylcarbamate: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
Triisopropylsilyl allylcarbamate: Contains a bulkier triisopropylsilyl group, offering different steric properties.
Tert-Butyldimethylsilyl allylcarbamate: Features a tert-butyldimethylsilyl group, providing unique reactivity and stability.
Uniqueness: Triethylsilyl allylcarbamate is unique due to its balance of steric hindrance and reactivity, making it a versatile reagent in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other silyl-protected carbamates.
Eigenschaften
CAS-Nummer |
61661-01-6 |
|---|---|
Molekularformel |
C10H21NO2Si |
Molekulargewicht |
215.36 g/mol |
IUPAC-Name |
triethylsilyl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C10H21NO2Si/c1-5-9-11-10(12)13-14(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3,(H,11,12) |
InChI-Schlüssel |
XOYYQAQZKLEXLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)-](/img/structure/B11893179.png)
![2,4-Dimethylbenzo[g]quinoline](/img/structure/B11893182.png)
![5-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B11893190.png)







